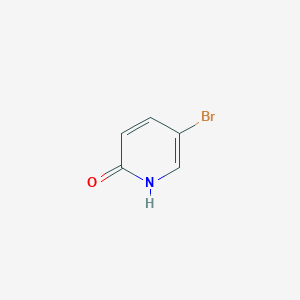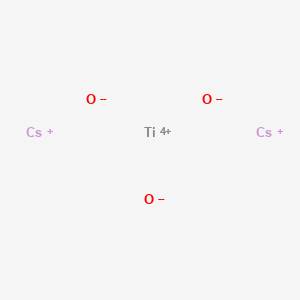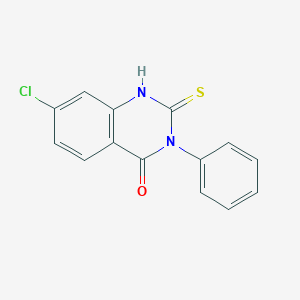
Dysprosium;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium, compound with nickel (1:2), also known as dysprosium nickelide, is an intermetallic compound consisting of dysprosium and nickel in a 1:2 ratio. Dysprosium is a rare earth element with the atomic number 66, known for its high magnetic susceptibility and thermal neutron absorption capabilities. Nickel, on the other hand, is a transition metal with the atomic number 28, known for its corrosion resistance and high melting point. The combination of these two elements results in a compound with unique physical and chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dysprosium, compound with nickel (1:2), can be achieved through various methods. One common approach is the co-electroreduction of dysprosium and nickel ions in a molten salt medium. This process involves the reduction of dysprosium and nickel ions on an inert electrode, such as tungsten, in a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium ions occurs at potentials of approximately -2.175 to -2.250 V, while nickel ions are reduced at potentials of -0.22 to -0.28 V relative to a chlorine-silver reference electrode .
Industrial Production Methods
Industrial production of dysprosium, compound with nickel (1:2), typically involves high-temperature metallurgical processes. One such method is the direct reaction of dysprosium oxide with nickel in a vacuum or inert atmosphere at temperatures exceeding 1000°C. This process ensures the formation of a homogeneous intermetallic compound with the desired stoichiometry. The resulting product is then subjected to further purification and characterization to ensure its quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Dysprosium, compound with nickel (1:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both dysprosium and nickel.
Common Reagents and Conditions
Oxidation: Dysprosium, compound with nickel (1:2), can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride, resulting in the formation of elemental dysprosium and nickel.
Substitution: Dysprosium, compound with nickel (1:2), can undergo substitution reactions with halogens, forming dysprosium halides and nickel halides.
Major Products Formed
The major products formed from these reactions include dysprosium oxide, nickel oxide, dysprosium halides, and nickel halides. These products have their own unique properties and applications in various fields .
Wissenschaftliche Forschungsanwendungen
Dysprosium, compound with nickel (1:2), has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Magnetic Materials: The compound is used in the development of advanced magnetic materials, including permanent magnets and magnetic refrigeration systems.
Nuclear Reactors: Dysprosium, compound with nickel (1:2), is used in nuclear reactors as a control rod material due to its excellent neutron absorption capabilities.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Wirkmechanismus
The mechanism of action of dysprosium, compound with nickel (1:2), is primarily based on its unique electronic and magnetic properties. The compound exhibits strong magnetic interactions due to the presence of dysprosium, which has a high magnetic moment. This makes it valuable in applications requiring high magnetic susceptibility and stability. Additionally, the compound’s ability to absorb neutrons makes it an effective material for use in nuclear reactors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dysprosium Iron (12): Similar to dysprosium, compound with nickel (1:2), dysprosium iron (1:2) is an intermetallic compound with unique magnetic properties. it has different electronic and thermal properties due to the presence of iron.
Dysprosium Cobalt (12): This compound also exhibits high magnetic susceptibility and is used in magnetic materials. its chemical reactivity and stability differ from those of dysprosium, compound with nickel (1:2).
Uniqueness
Dysprosium, compound with nickel (1:2), is unique due to its combination of high magnetic susceptibility, excellent neutron absorption capabilities, and stability under various conditions. These properties make it particularly valuable in applications such as nuclear reactors, magnetic materials, and catalysis, where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
12175-27-8 |
|---|---|
Molekularformel |
DyNi |
Molekulargewicht |
221.193 g/mol |
IUPAC-Name |
dysprosium;nickel |
InChI |
InChI=1S/Dy.Ni |
InChI-Schlüssel |
OHOKXYQPNYNEDY-UHFFFAOYSA-N |
SMILES |
[Ni].[Ni].[Dy] |
Kanonische SMILES |
[Ni].[Dy] |
Key on ui other cas no. |
12175-27-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


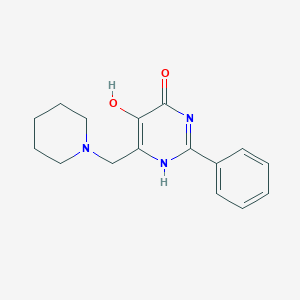
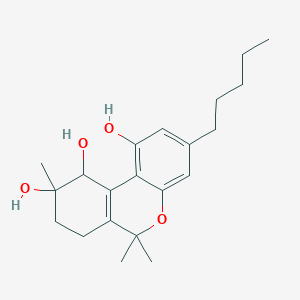
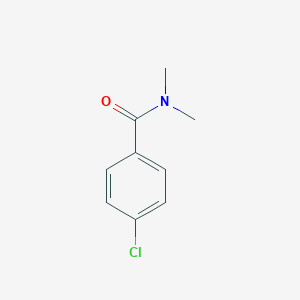

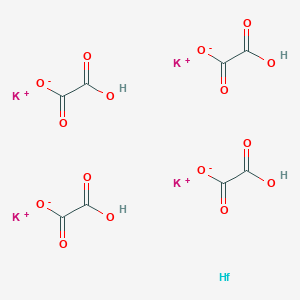
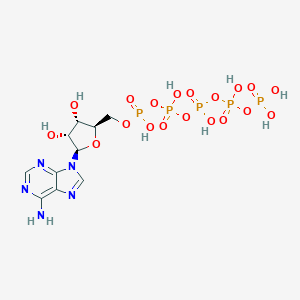

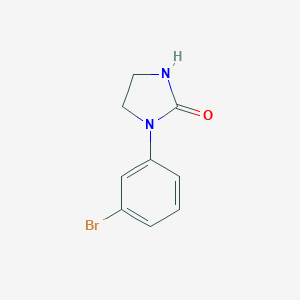
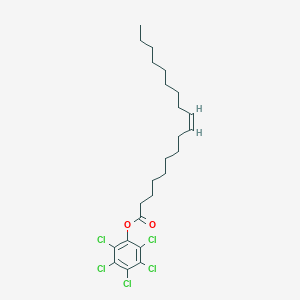
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
